molecular formula C16H19N3O3 B6445309 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2640874-41-3

6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6445309
CAS No.: 2640874-41-3
M. Wt: 301.34 g/mol
InChI Key: VUMNIXOMIORBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a pyrimidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-20-13-6-11-4-5-19(9-12(11)7-14(13)21-2)15-8-16(22-3)18-10-17-15/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMNIXOMIORBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=CC(=NC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline skeleton.

    Pyrimidinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biological Studies: This compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrimidinyl group, making it less versatile in biological applications.

    2-(6-Methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy groups at the 6 and 7 positions, which may affect its binding affinity and specificity.

Uniqueness

6,7-Dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of methoxy and pyrimidinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6,7-Dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N2O4\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_4

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

  • Cardioprotective Effects : Research indicates that the compound exhibits positive inotropic effects on cardiac muscle. A study demonstrated that it enhances contractile activity in rat heart papillary muscles by influencing Na+/Ca2+-exchange mechanisms. The effective concentration range was identified between 5 μM and 100 μM, suggesting a significant role in cardiac function modulation .
  • Neuroprotective Properties : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its mechanism may involve the inhibition of oxidative stress and modulation of neurotransmitter systems, particularly dopamine pathways. This aligns with findings on related tetrahydroisoquinoline derivatives that exhibit neuroprotective properties against dopaminergic neuron degeneration .

The biological activity of this compound is thought to involve several mechanisms:

  • Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, particularly D(3) receptors. This interaction may underlie some of the neuroprotective effects observed .
  • Calcium Modulation : The compound's influence on Na+/Ca2+ exchange suggests a mechanism where it modulates intracellular calcium levels, potentially leading to improved cardiac contractility and protection against calcium overload during ischemic events .
  • Antioxidant Activity : Preliminary data suggest that the compound may act as an antioxidant, reducing oxidative stress in neuronal cells and contributing to its neuroprotective effects .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cardiac Function : A recent study focused on the effects of the compound on isolated rat heart tissues. Results indicated a significant increase in contractile force and improved cardiac output metrics when treated with varying concentrations of the compound .
  • Neuroprotection in Animal Models : In another study involving animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function. These effects were attributed to its ability to modulate dopaminergic signaling and reduce oxidative damage .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Cardioprotective EffectsPositive inotropic effect on rat heart
Neuroprotective PropertiesReduced neuronal loss in Parkinson's models
Dopamine Receptor AffinityPotential interaction with D(3) receptors
Calcium ModulationInfluences Na+/Ca2+ exchange
Antioxidant ActivityReduces oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.